Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate
CAS No.: 5266-60-4
Cat. No.: VC7978393
Molecular Formula: C13H26NO5PS2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate - 5266-60-4](/images/no_structure.jpg)
Specification
CAS No. | 5266-60-4 |
---|---|
Molecular Formula | C13H26NO5PS2 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate |
Standard InChI | InChI=1S/C13H26NO5PS2/c1-6-13(5,12(16)17-7-2)14-11(15)10-22-20(21,18-8-3)19-9-4/h6-10H2,1-5H3,(H,14,15) |
Standard InChI Key | ZVLVGXADXWMLKV-UHFFFAOYSA-N |
SMILES | CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
Canonical SMILES | CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 2-methylbutanoate ethyl ester backbone substituted at the α-carbon with an amide-linked thioacetyl group. This thioacetyl group is further modified with a diethoxyphosphinothioylsulfanyl moiety, creating a hybrid structure that merges ester, amide, and organophosphorus characteristics . The stereochemistry at the α-carbon remains unspecified in most records, though a related stereoisomer (ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methyl-butanoate) has been documented under CAS 19476-82-5 .
Table 1: Key Identifiers and Computed Properties
Property | Value | Source |
---|---|---|
CAS Number | 5266-60-4 | |
Molecular Formula | ||
Molecular Weight | 371.5 g/mol | |
XLogP3-AA | 3.1 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 7 | |
Topological Polar Surface Area | 131 Ų |
Spectroscopic and Stereochemical Features
The SMILES string confirms the connectivity, while the InChIKey provides a unique identifier for computational studies . The undefined stereocenter at the α-carbon (2-methylbutanoate branch) introduces potential for racemic mixtures or enantiomeric resolution, though no experimental optical data is available .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol exists in the literature, analogous methods for ethyl 2-ethyl-2-methylbutanoate suggest a plausible route :
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Alkylation: A lithium diisopropylamide (LDA)-mediated deprotonation of ethyl 2-methylbutanoate at low temperatures (-78°C), followed by methyl iodide quench.
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Phosphorylation: Introduction of the diethoxyphosphinothioylsulfanyl group via nucleophilic substitution, potentially using or similar reagents in the presence of ethoxide.
Table 2: Hypothetical Reaction Conditions
Step | Reagent | Temperature | Solvent | Yield (Hypothetical) |
---|---|---|---|---|
1 | LDA, CH₃I | -78°C → RT | Tetrahydrofuran | ~90% |
2 | , Base | 0–25°C | Dichloromethane | ~70% |
Reactivity Profile
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Hydrolysis: The ester and phosphorothioate groups are susceptible to alkaline hydrolysis, potentially yielding carboxylic acid and phosphorothioic acid derivatives.
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Thiol-Disulfide Exchange: The sulfanylacetyl moiety may participate in redox reactions with biological thiols like glutathione .
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Coordination Chemistry: The phosphorus center could act as a ligand for transition metals, though no complexes have been reported .
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